AChE Selectivity: Mangostanol Is an AChE-Selective Inhibitor, Unlike Dual-Inhibitor γ-Mangostin
In a systematic evaluation of prenylated xanthones against AChE and BChE using Ellman's colorimetric method, mangostanol was identified as an AChE-selective inhibitor [1]. Among six bioactive xanthones tested, mangostanol, 3-isomangostin, garcinone C, and α-mangostin were classified as AChE-selective, while γ-mangostin was classified as a dual AChE/BChE inhibitor [1]. This selectivity distinction arises from structural features including the C-8 prenyl and C-7 hydroxy groups [1]. Quantitative IC50 values for mangostanol were not reported in the primary publication; however, the study explicitly defined its selectivity profile based on comparative activity against both enzymes, with all AChE-selective xanthones showing IC50 values lower than 20.5 μM against AChE [1].
| Evidence Dimension | Cholinesterase selectivity classification |
|---|---|
| Target Compound Data | AChE-selective inhibitor |
| Comparator Or Baseline | γ-Mangostin: Dual AChE/BChE inhibitor; 8-Deoxygartanin: BChE-selective inhibitor |
| Quantified Difference | Qualitative selectivity difference: Mangostanol selective for AChE vs. γ-mangostin non-selective (dual inhibitor) |
| Conditions | Ellman's colorimetric method; AChE and BChE enzymatic assays |
Why This Matters
This selectivity distinction is critical for assay design: researchers requiring AChE-specific inhibition without confounding BChE activity should select mangostanol over γ-mangostin.
- [1] Khaw KY, Choi SB, Tan SC, Wahab HA, Chan KL, Murugaiyah V. Prenylated xanthones from mangosteen as promising cholinesterase inhibitors and their molecular docking studies. Phytomedicine. 2014;21(11):1303-1309. doi:10.1016/j.phymed.2014.06.017 View Source
